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Compound of Interest

Compound Name: Furil

Cat. No.: B128704

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Furil
(1,2-di(furan-2-yl)ethane-1,2-dione), a key organic compound with applications in chemical
synthesis and materials science. This document details its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. The
information presented herein is intended to support research, development, and quality control
activities involving Furil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The following tables summarize the *H and 13C NMR data for Furil,
typically recorded in deuterated chloroform (CDCIs).

'H NMR Spectroscopic Data

The *H NMR spectrum of Furil exhibits signals corresponding to the protons on the furan rings.
Due to the symmetrical nature of the molecule, the two furan rings are chemically equivalent.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.80 m 2H H5, H5'
~7.64 m 2H H3, H3'
~6.65 m 2H H4, H4'

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the concentration of the sample. The data presented is based on typical values
found in chemical literature. The multiplicities are complex due to coupling between the furan
protons.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of Furil. The carbonyl
carbons and the carbons of the furan rings give rise to distinct signals.[1]

Chemical Shift (6) ppm Assignment
~180.0 C=0

~148.0 Cc2,C2
~147.0 C5, C5'
~122.0 C3,C3
~113.0 C4, Cc4

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The assignments are
based on computational predictions and comparison with similar furan-containing compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of Furil is characterized by
strong absorptions corresponding to the carbonyl groups and the furan rings.[2][3][4]
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Wavenumber (cm~?) Intensity Assignment
~3100-3150 Medium =C-H stretch (furan ring)
~1660-1680 Strong C=0 stretch (a-diketone)
~1560-1580 Medium-Strong C=C stretch (furan ring)
~1470-1490 Medium C=C stretch (furan ring)
~1000-1250 Strong C-O-C stretch (furan ring)

C-H out-of-plane bend (furan

~750-850 Strong ]
ring)

Note: The spectrum is typically recorded on a solid sample, for example, as a KBr pellet or a
thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The extended conjugation in Furil, involving the two furan rings and the a-diketone moiety,
results in characteristic absorptions in the UV region. While specific experimental spectra for
Furil are not readily available in all databases, the expected absorptions can be predicted
based on its structure.[5][6][7][8]

Amax (nm) Molar Absorptivity () Transition
~250-280 High - T
~350-450 Low n- T

Note: The exact Amax and molar absorptivity values are dependent on the solvent used. The 1t
— T transition is expected to be strong due to the conjugated system, while the n - 1*
transition of the carbonyl groups is typically weaker.*

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data presented in this
guide.

NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra of Furil.
Materials:

e Furil sample

e Deuterated chloroform (CDCIs) with 0.03% TMS

e NMR tubes (5 mm)

e Volumetric flask

e Pipettes

» Vortex mixer

Procedure:

e Sample Preparation:

1. Accurately weigh approximately 10-20 mg of Furil and dissolve it in approximately 0.6-0.7
mL of CDCls in a small vial.

2. Ensure the sample is fully dissolved. Gentle warming or sonication may be used if
necessary.

3. Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup:
1. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

2. Lock the spectrometer on the deuterium signal of the CDCls.
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3. Shim the magnetic field to achieve optimal homogeneity. This is typically an automated
procedure on modern spectrometers.

e 1H NMR Acquisition:

1. Set the appropriate acquisition parameters, including pulse width, acquisition time,
relaxation delay, and number of scans. For a standard *H spectrum, a 30° pulse angle, an
acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans are
typically sufficient.

2. Acquire the Free Induction Decay (FID).

e 13C NMR Acquisition:
1. Switch the spectrometer to the 3C nucleus frequency.
2. Use a standard proton-decoupled pulse sequence.

3. Set the appropriate acquisition parameters. A larger number of scans (e.g., 128 or more)
will be required for 3C NMR due to the low natural abundance of the 13C isotope.

4. Acquire the FID.

» Data Processing:
1. Apply a Fourier transform to the FIDs of both the *H and 13C spectra.
2. Phase the resulting spectra.
3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
4. Integrate the peaks in the 1H spectrum.

5. Pick the peaks in both spectra.

IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of solid Furil.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b128704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Method: KBr Pellet Technique

Materials:

Furil sample

Potassium bromide (KBr), IR grade, dried

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

e Sample Preparation:

1. Place approximately 1-2 mg of Furil and 100-200 mg of dry KBr in an agate mortar.

2. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The
mixture should have a consistent, slightly opaque appearance.

3. Transfer the powder to the die of a pellet press.

4. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent
pellet.

o Data Acquisition:
1. Place the KBr pellet in the sample holder of the FT-IR spectrometer.
2. Acquire a background spectrum of the empty sample compartment.

3. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm~! are
sufficient.

4. The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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» Data Processing:

1. Identify and label the major absorption peaks in the spectrum.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of Furil in a suitable solvent.

Materials:

Furil sample

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

Volumetric flasks

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer
Procedure:
e Sample Preparation:

1. Prepare a stock solution of Furil of a known concentration (e.g., 1 mg/mL) in the chosen
solvent.

2. From the stock solution, prepare a series of dilutions to a concentration that gives an
absorbance reading in the range of 0.1 to 1.0. A typical concentration for UV-Vis analysis
is in the range of 104 to 10—> M.

» Data Acquisition:
1. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
2. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

3. Place the blank cuvette in the reference holder of the spectrophotometer and record a
baseline spectrum.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b128704?utm_src=pdf-body
https://www.benchchem.com/product/b128704?utm_src=pdf-body
https://www.benchchem.com/product/b128704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4. Rinse another quartz cuvette with the sample solution and then fill it with the sample
solution.

5. Place the sample cuvette in the sample holder.

6. Scan the sample over the desired wavelength range (e.g., 200-600 nm).

» Data Processing:

1. The spectrophotometer software will automatically subtract the baseline from the sample
spectrum.

2. ldentify the wavelength(s) of maximum absorbance (Amax).

3. If the concentration and path length are known, the molar absorptivity (€) can be
calculated using the Beer-Lambert law (A = gcl).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like Furil.
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Caption: General workflow for the spectroscopic analysis of Furil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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